EL-102

Description

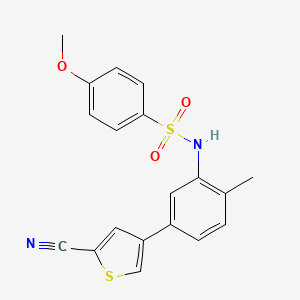

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[5-(5-cyanothiophen-3-yl)-2-methylphenyl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S2/c1-13-3-4-14(15-9-17(11-20)25-12-15)10-19(13)21-26(22,23)18-7-5-16(24-2)6-8-18/h3-10,12,21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJKZARVVAISJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=C2)C#N)NS(=O)(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

EL-102 mechanism of action in cancer cells

An In-Depth Technical Guide to the Mechanism of Action of EL-102 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel, orally bioavailable toluidine sulphonamide identified as a potent, multi-faceted anti-cancer agent. Its mechanism of action is distinguished by a dual impact on critical cancer survival pathways: the inhibition of hypoxia-induced signaling and the induction of apoptosis. Furthermore, this compound functions as a microtubule destabilizing agent and exhibits the significant advantage of circumventing classical multidrug resistance mechanisms. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative efficacy, and key experimental methodologies related to this compound's action in cancer cells, positioning it as a promising candidate for oncology drug development, particularly for challenging malignancies like prostate cancer.

Core Mechanisms of Action

This compound exerts its anti-neoplastic effects through several coordinated mechanisms, targeting key vulnerabilities of cancer cells.

Inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α) Signaling

This compound was originally developed through a phenotypic screen aimed at identifying small molecule inhibitors of the hypoxia signaling cascade.[1] It potently inhibits Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling, with a reported IC50 of approximately 13 nM.[2] The HIF-1α pathway is a critical survival mechanism for tumor cells, allowing them to adapt to low-oxygen environments by promoting angiogenesis, metabolic reprogramming, and cell survival.[3][4] By inhibiting this pathway, this compound disrupts the tumor's ability to establish a blood supply and thrive in the hypoxic core, thereby functioning as an anti-angiogenic agent.[1][2]

Induction of Apoptosis via Caspase-3/7 Activation

A primary consequence of this compound treatment is the potent induction of apoptosis. Studies have consistently shown that at low nanomolar concentrations, this compound activates the executioner caspases, Caspase-3 and Caspase-7.[1][2] This activation leads to the cleavage of key cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), ultimately resulting in programmed cell death.[5] This apoptotic induction is a key contributor to its cytotoxic effects across a broad range of cancer cell lines.[2]

Microtubule Destabilization

Further mechanistic studies revealed that this compound also functions as a microtubule-destabilizing agent.[5] It inhibits the polymerization of tubulin into microtubules. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), cell structure, and intracellular transport. By disrupting microtubule dynamics, this compound causes an arrest in the G2/M phase of the cell cycle, leading to mitotic catastrophe and subsequent cell death.[5] This mechanism is shared with other successful anti-cancer agents like the taxanes and vinca alkaloids, although this compound's ability to overcome taxane resistance suggests a distinct interaction with tubulin or a downstream effector.

Circumvention of Multidrug Resistance (MDR)

A significant feature of this compound is its ability to circumvent multidrug resistance mediated by the P-glycoprotein (Pgp/MDR1) and Breast Cancer Resistance Protein (BCRP) efflux pumps.[2] Many conventional chemotherapeutics, including taxanes, are substrates for these pumps, which actively transport the drugs out of the cancer cell, reducing their efficacy and leading to treatment failure.[2] In cell line models overexpressing MDR1 and BCRP, this compound retained its cytotoxic potency, indicating it is not a substrate for these pumps.[2] This suggests this compound could be effective in patients who have developed resistance to standard chemotherapy.

Quantitative Data Summary

The pre-clinical efficacy of this compound has been quantified in various in vitro and in vivo models.

Table 1: In Vitro Potency of this compound

| Target/Process | Cell Line(s) | IC50 Value | Citation(s) |

| HIF-1α Signaling | Not Specified | ~13 nM | [2] |

| Cell Proliferation | Broad Range (Solid & Liquid Tumors) | Low nM Range | [2] |

| Cell Proliferation | Prostate Cancer (CWR22, 22Rv1, PC3, DU145) | 10 - 50 nM | [1] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Model | Treatment | Dosage | Outcome | Citation(s) |

| Human Xenograft | This compound (Single Agent) | Not Specified | 69% Tumor Growth Inhibition (TGI) | [2] |

| CWR22 Prostate Cancer Xenograft | This compound (Single Agent) | 12 mg/kg & 15 mg/kg | Significantly decreased tumor volume vs. control | [1][6] |

| CWR22 Prostate Cancer Xenograft | This compound + Docetaxel | 12 or 15 mg/kg (this compound) + 12 mg/kg (Docetaxel) | Greater tumor growth inhibition than either agent alone | [1][6] |

Detailed Experimental Protocols

The following protocols are representative of the methodologies used to characterize the mechanism of action of this compound.

Cell Proliferation / Viability Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

-

Cell Plating: Seed prostate cancer cells (e.g., DU145, PC3, CWR22) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., 0-120 nM) in complete growth medium.[5] Remove the old medium from the plates and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) wells.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).[5]

-

Viability Assessment: Add a viability reagent (e.g., PrestoBlue, MTT, or CellTiter-Glo) to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Analysis: Normalize the data to the vehicle control wells and plot the percentage of viability against the log of the drug concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.

Western Blot Analysis for Apoptosis (PARP Cleavage)

This method is used to detect the cleavage of PARP, a hallmark of caspase-mediated apoptosis.

-

Cell Treatment: Plate cells (e.g., DU145) in 6-well plates and treat with various concentrations of this compound (e.g., 10-100 nM) for 24 and 48 hours.[5]

-

Lysate Preparation: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with a primary antibody specific for PARP overnight at 4°C. This antibody should detect both full-length PARP (~116 kDa) and the cleaved fragment (~89 kDa).

-

Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. An increase in the 89 kDa band indicates apoptosis.

Tubulin Polymerization Assay

This cell-free assay measures the direct effect of this compound on the assembly of tubulin dimers into microtubules.

-

Reaction Setup: Use a commercially available tubulin polymerization assay kit. The assay is typically performed in a 96-well plate format.

-

Reagent Preparation: Reconstitute purified tubulin protein in a polymerization buffer (e.g., G-PEM buffer containing GTP).

-

Compound Addition: Add this compound at various concentrations (e.g., 5 nM) to the wells.[5] Include a positive control (e.g., paclitaxel for stabilization) and a negative control (e.g., nocodazole for destabilization).

-

Initiation of Polymerization: Initiate the polymerization reaction by incubating the plate at 37°C.

-

Fluorescence Monitoring: Monitor the reaction in real-time using a fluorescence plate reader. The assay often includes a fluorescent reporter that preferentially binds to polymeric tubulin (microtubules), resulting in an increased signal as polymerization occurs.

-

Analysis: Plot fluorescence intensity over time. Inhibition of polymerization by this compound will be observed as a decrease in the rate and extent of the fluorescence increase compared to the vehicle control.

Animal Xenograft Studies

This in vivo protocol assesses the anti-tumor efficacy of this compound as a single agent and in combination with other drugs.

-

Cell Implantation: Subcutaneously implant human prostate cancer cells (e.g., CWR22) into the flank of immunocompromised mice (e.g., nude or SCID mice).[1]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment groups: (1) Vehicle control, (2) this compound alone (e.g., 12 or 15 mg/kg), (3) Docetaxel alone (e.g., 12 mg/kg), and (4) this compound + Docetaxel combination.[6]

-

Dosing: Administer the compounds via the appropriate route (this compound is orally administered) on a defined schedule (e.g., 5 days on, 2 days off).[5][6]

-

Monitoring: Measure tumor volumes with calipers and monitor the body weight of the mice regularly (e.g., twice weekly) as an indicator of toxicity.

-

Endpoint and Analysis: Continue the study until tumors in the control group reach a predetermined endpoint size. Sacrifice the animals, excise the tumors, and weigh them. Analyze the data by comparing the tumor growth rates and final tumor weights between the different treatment groups to assess efficacy and synergy.

Conclusion

This compound is a novel anti-cancer agent with a compelling and multifaceted mechanism of action. By simultaneously inhibiting the pro-survival HIF-1α signaling pathway, inducing caspase-mediated apoptosis, and disrupting microtubule dynamics, it attacks cancer cells on multiple fronts. Critically, its ability to remain effective in cells overexpressing MDR1 and BCRP efflux pumps addresses a major clinical challenge in oncology. The synergistic activity observed with standard-of-care agents like docetaxel further enhances its therapeutic potential.[1][6] These pre-clinical findings strongly support the continued development of this compound as a promising therapeutic strategy for a range of malignancies, particularly for advanced and chemoresistant cancers.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. ascopubs.org [ascopubs.org]

- 3. Action Sites and Clinical Application of HIF-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Hypoxia-Inducible Factor-1 (HIF-1) in Cancer: Emerging Therapeutic Strategies and Pathway Regulation | MDPI [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

The Molecular Profile of EL-102: A Novel Anti-Cancer Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

EL-102 is a novel, small molecule, toluidine sulphonamide derivative that has demonstrated significant potential as a broad-spectrum anti-cancer agent in preclinical studies.[1] This document provides a comprehensive overview of the known molecular targets and mechanisms of action of this compound. The primary molecular target of this compound is the inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling, a critical pathway in tumor survival and progression.[1][2][3] Additionally, this compound exhibits antagonistic activity against several nuclear receptors and a G-protein coupled receptor, highlighting its multi-targeted approach to cancer therapy. This guide summarizes the available quantitative data, outlines putative experimental methodologies, and provides visual representations of the relevant signaling pathways and experimental workflows.

Primary Molecular Target: HIF-1α Signaling Inhibition

This compound was identified through a systems biology approach aimed at discovering novel antagonists of the hypoxia signaling cascade.[3] Its primary mechanism of action is the potent inhibition of HIF-1α signaling, with an IC50 of approximately 13 nM.[3] HIF-1α is a master regulator of the cellular response to hypoxia and plays a crucial role in tumor angiogenesis, metabolic reprogramming, and cell survival. By inhibiting HIF-1α, this compound disrupts these critical processes, leading to anti-tumor effects.

Quantitative Data: In Vitro Efficacy

The inhibitory activity of this compound on HIF-1α signaling and cancer cell proliferation has been quantified across various cell lines.

| Parameter | Cell Line(s) | Value | Reference(s) |

| HIF-1α Signaling Inhibition (IC50) | Not specified | ~13 nM | [3] |

| Cell Proliferation Inhibition (IC50) | Prostate Cancer Cell Lines | 10-50 nM | [1] |

| CWR22 (Prostate) | 24 nM | [2] | |

| 22Rv1 (Prostate) | 21.7 nM | [2] | |

| DU145 (Prostate) | 40.3 nM | [2] | |

| PC-3 (Prostate) | 37.0 nM | [2] | |

| DLKP (Lung Carcinoma) | 14.4 nM | [2] | |

| DLKPA (Doxorubicin-resistant Lung Carcinoma) | 16.3 nM | [2] |

Experimental Protocol: HIF-1α Reporter Assay (Hypothetical)

While the specific experimental protocols for this compound are not publicly available, a standard HIF-1α reporter assay to determine the IC50 value would likely involve the following steps:

-

Cell Culture: Human cancer cells (e.g., HEK293T or a relevant cancer cell line) are transiently co-transfected with a HIF-1α responsive reporter plasmid (containing Hypoxia Response Elements, HREs, upstream of a luciferase gene) and a constitutively active Renilla luciferase plasmid (for normalization).

-

Compound Treatment: Transfected cells are seeded in 96-well plates and treated with a serial dilution of this compound for a specified period (e.g., 1-2 hours).

-

Induction of Hypoxia: Cells are then incubated under hypoxic conditions (e.g., 1% O2) for 16-24 hours to induce HIF-1α activity. A normoxic control group is also maintained.

-

Luciferase Assay: Following incubation, cell lysates are prepared, and luciferase activity is measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The IC50 value is calculated by plotting the normalized luciferase activity against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.

Signaling Pathway Diagram

Caption: Simplified HIF-1α Signaling Pathway and the Point of Inhibition by this compound.

Secondary Molecular Targets

Mechanism of action studies have revealed that this compound is also a potent antagonist of several nuclear receptors and the ADORA3 G-protein coupled receptor.[3] This multi-targeting capability may contribute to its broad-spectrum anti-cancer activity.

-

Nuclear Receptors:

-

Progesterone Receptor (PR)

-

Androgen Receptor (AR)

-

Estrogen-Related Receptor Alpha (ERRα)

-

-

G-Protein Coupled Receptor:

-

Adenosine A3 Receptor (ADORA3)

-

Experimental Protocol: Nuclear Receptor Antagonist Assay (Hypothetical)

A common method to assess the antagonistic activity of a compound on nuclear receptors is a cell-based reporter assay:

-

Cell Culture and Transfection: A suitable cell line is co-transfected with an expression vector for the specific nuclear receptor (e.g., AR) and a reporter plasmid containing a hormone response element upstream of a luciferase gene.

-

Compound and Agonist Treatment: Transfected cells are treated with a fixed concentration of the cognate agonist (e.g., dihydrotestosterone for AR) in the presence of increasing concentrations of this compound.

-

Incubation and Lysis: Cells are incubated to allow for receptor activation and reporter gene expression, followed by cell lysis.

-

Luciferase Assay and Data Analysis: Luciferase activity is measured and normalized. The IC50 value for antagonism is determined by plotting the inhibition of the agonist-induced signal against the concentration of this compound.

Signaling Pathway Diagram

Caption: General Nuclear Receptor Signaling and Antagonism by this compound.

Downstream Cellular Effects

The inhibition of its molecular targets by this compound leads to several observable downstream cellular effects that contribute to its anti-cancer properties.

-

Induction of Apoptosis: this compound induces apoptosis, a form of programmed cell death, in cancer cells. This is mediated, at least in part, through the activation of caspases 3 and 7.[3]

-

Inhibition of Tubulin Polymerization: this compound has been shown to inhibit tubulin polymerization.[2] This mechanism is characteristic of several successful anti-cancer drugs and leads to cell cycle arrest and apoptosis.

Experimental Workflow: Apoptosis Assay

Caption: Experimental Workflow for Assessing this compound-Induced Apoptosis.

In Vivo Efficacy

Preclinical studies in human xenograft models have demonstrated the in vivo anti-tumor efficacy of this compound as a single agent. Treatment with this compound resulted in a significant tumor growth reduction (TGI 69%) at concentrations that did not cause significant body weight loss, indicating a favorable therapeutic window.[3]

Conclusion

This compound is a promising preclinical anti-cancer candidate with a multi-faceted mechanism of action. Its primary activity as a potent inhibitor of HIF-1α signaling, combined with its antagonistic effects on key nuclear receptors and the ADORA3 receptor, provides a strong rationale for its development as a therapeutic agent for a broad range of solid and liquid tumors. Further investigation is warranted to fully elucidate the intricate details of its interactions with these molecular targets and to translate its preclinical efficacy into clinical benefit.

References

Preclinical Anti-Cancer Activity of EL-102: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for EL-102, a novel toluidine sulphonamide with demonstrated anti-cancer properties. The information presented herein is compiled from publicly available research abstracts and data sources.

Executive Summary

This compound is a promising small molecule inhibitor with a multi-faceted mechanism of action against cancer. Preclinical studies have demonstrated its potent activity in both in vitro and in vivo models, particularly in prostate cancer. This compound functions as a dual inhibitor of angiogenesis and an inducer of apoptosis. Its mechanisms of action include the inhibition of tubulin polymerization, leading to microtubule destabilization and mitotic arrest, and the suppression of Hypoxia-Inducible Factor 1-alpha (Hif1α) expression. Notably, this compound has shown efficacy in drug-resistant cancer models, suggesting its potential to overcome common mechanisms of chemotherapy resistance.

Data Presentation

In Vitro Anti-proliferative Activity of this compound

The anti-proliferative effects of this compound have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentrations (IC50) from these studies are summarized below.

| Cell Line | Cancer Type | IC50 (nM) | Citation |

| CWR22 | Prostate Cancer | 24 | |

| 22Rv1 | Prostate Cancer | 21.7 | |

| DU145 | Prostate Cancer | 40.3 | |

| PC-3 | Prostate Cancer | 37.0 | |

| DLKP | Lung Carcinoma | 14.4 | |

| DLKPA (Doxorubicin-resistant) | Lung Carcinoma | 16.3 |

Table 1: IC50 values of this compound in various human cancer cell lines following 72-hour exposure.

In Vitro Mechanistic Activity of this compound

This compound's mechanism of action has been interrogated through various biochemical and cell-based assays.

| Activity | Assay Type | Effective Concentration | Citation |

| Hif1α Signaling Inhibition | Cellular Assay | ~13 nM (IC50) | |

| Tubulin Polymerization Inhibition | Biochemical Assay | 5 nM | |

| Apoptosis Induction (PARP Cleavage) | Western Blot | 10-100 nM | |

| Hif1α Protein Expression Inhibition | Western Blot | 50-100 nM |

Table 2: Mechanistic activity of this compound in in vitro assays.

In Vivo Anti-Tumor Efficacy of this compound

The anti-tumor activity of this compound has been demonstrated in xenograft models.

| Model | Treatment | Key Findings | Citation |

| Human Xenograft | Single agent | 69% Tumor Growth Inhibition (TGI) | |

| CWR22 Prostate Cancer Xenograft | Combination with docetaxel | Greater tumor growth inhibition than either agent alone. | [1][2] |

| CWR22 Prostate Cancer Xenograft | 12 and 15 mg/kg (p.o., 5 days on/2 days off) | Potentiated the anti-tumor effects of docetaxel. |

Table 3: Summary of in vivo preclinical efficacy of this compound.

Experimental Protocols

The following are representative experimental protocols for the key assays used to evaluate the anti-cancer activity of this compound. The specific details of the protocols used in the this compound studies are based on standard methodologies, as the full experimental details from the primary publications were not available.

Cell Viability Assay (Sulforhodamine B Assay)

-

Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with various concentrations of this compound (e.g., 0-120 nM) and incubated for 72 hours.

-

Cell Fixation: The cells were fixed by adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubating for 1 hour at 4°C.

-

Staining: The plates were washed with water and stained with 0.4% Sulforhodamine B (SRB) solution for 30 minutes at room temperature.

-

Washing: Unbound dye was removed by washing with 1% acetic acid.

-

Solubilization: The bound dye was solubilized with 10 mM Tris base solution.

-

Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader to determine cell viability.

Apoptosis Assay (PARP Cleavage by Western Blot)

-

Cell Lysis: Prostate cancer cells (e.g., DU145) were treated with this compound (e.g., 10-100 nM) for 24 to 48 hours. After treatment, cells were harvested and lysed in RIPA buffer containing protease inhibitors.

-

Protein Quantification: The protein concentration of the lysates was determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein were separated by SDS-PAGE on a 10% polyacrylamide gel.

-

Protein Transfer: The separated proteins were transferred to a PVDF membrane.

-

Blocking: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Antibody Incubation: The membrane was incubated overnight at 4°C with a primary antibody specific for cleaved PARP. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) was used as a loading control.

-

Secondary Antibody Incubation: The membrane was washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vitro Tubulin Polymerization Assay

-

Reaction Setup: A reaction mixture containing purified tubulin, a fluorescence-based reporter, and GTP in a polymerization buffer was prepared.

-

Compound Addition: this compound (e.g., 5 nM) or control compounds were added to the reaction mixture.

-

Initiation of Polymerization: The reaction was initiated by incubating the mixture at 37°C.

-

Fluorescence Monitoring: The increase in fluorescence, corresponding to the incorporation of the reporter into polymerizing microtubules, was monitored over time (e.g., 60 minutes) using a fluorescence plate reader.

Hif1α Expression Analysis (Western Blot)

-

Cell Culture and Treatment: Cancer cells were cultured under normoxic or hypoxic conditions and treated with this compound (e.g., 0-100 nM) for a specified period (e.g., 1 hour).

-

Protein Extraction: Whole-cell lysates were prepared as described in the apoptosis assay protocol.

-

Western Blotting: The western blot procedure was followed as described above, using a primary antibody specific for Hif1α.

In Vivo Prostate Cancer Xenograft Study

-

Cell Implantation: Male immunodeficient mice were subcutaneously injected with CWR22 prostate cancer cells.

-

Tumor Growth: Tumors were allowed to grow to a palpable size.

-

Treatment Administration: Mice were randomized into treatment groups and treated with this compound (e.g., 12 or 15 mg/kg, orally), docetaxel, a combination of both, or a vehicle control. A typical dosing schedule for this compound was 5 days of treatment followed by 2 days of rest.

-

Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers.

-

Data Analysis: Tumor growth curves were plotted, and the tumor growth inhibition for each treatment group was calculated.

Visualizations

Signaling Pathway of this compound

Caption: Proposed signaling pathway of this compound's anti-cancer activity.

Experimental Workflow for In Vitro Evaluation

Caption: A representative workflow for the in vitro preclinical evaluation of this compound.

References

EL-102 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

EL-102 is a novel small molecule inhibitor identified as a promising anti-cancer agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details its mechanism of action as a dual inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and tubulin polymerization, leading to the induction of apoptosis in cancer cells. This document also outlines detailed experimental protocols for key assays and presents quantitative data in a structured format to facilitate further research and development.

Chemical Structure and Properties

This compound, with the IUPAC name N-[5-(5-cyano-thiophen-3-yl)-2-methyl-phenyl]-4-methoxy-benzenesulfonamide, is classified as a toluidine sulfonamide.[1] Its fundamental chemical and physical properties are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| IUPAC Name | N-[5-(5-cyano-thiophen-3-yl)-2-methyl-phenyl]-4-methoxy-benzenesulfonamide |

| CAS Number | 1233948-61-2 |

| Molecular Formula | C₁₉H₁₆N₂O₃S₂[2] |

| Molecular Weight | 384.47 g/mol [2] |

| Canonical SMILES | CC1=C(C=C(C=C1)C2=CSC(=C2)C#N)NS(=O)(=O)C3=CC=C(C=C3)OC[] |

| InChI Key | STJKZARVVAISJM-UHFFFAOYSA-N[] |

Physicochemical Properties

| Property | Value |

| Physical Form | Solid powder[4] |

| Solubility | Soluble in DMSO[4] |

| Storage | Store at -20°C for up to 3 years[4] |

| Purity | ≥98% by HPLC[4] |

Note: Data on melting point, pKa, and logP are not currently available in the public domain.

Biological Activity and Mechanism of Action

This compound exhibits potent anti-cancer activity through a dual mechanism of action: inhibition of HIF-1α and disruption of microtubule dynamics.

Inhibition of HIF-1α Signaling

This compound is a potent inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in cellular response to hypoxia and a critical driver of tumor progression and angiogenesis.[2][5] The inhibitory effect of this compound on HIF-1α has been observed with an IC50 of approximately 13 nM.[4] By inhibiting HIF-1α, this compound can suppress the transcription of genes involved in tumor survival, proliferation, and blood vessel formation.

The following diagram illustrates the simplified HIF-1α signaling pathway and the point of intervention by this compound.

Caption: Inhibition of HIF-1α stabilization by this compound under hypoxic conditions.

Inhibition of Tubulin Polymerization

This compound also demonstrates potent activity against tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell shape. It has been shown to inhibit tubulin polymerization and affect microtubule stability with an IC50 in the range of 20-40 nM.[] This activity is similar to that of taxane-based chemotherapeutic agents.

Induction of Apoptosis

The dual inhibition of HIF-1α and tubulin polymerization by this compound culminates in the induction of apoptosis (programmed cell death) in cancer cells. This is mediated through the activation of the Caspase-3/7 apoptotic cascade.[6]

The following diagram outlines the experimental workflow to assess this compound induced apoptosis.

Caption: Experimental workflow for apoptosis assessment.

In Vitro Anti-Cancer Activity

This compound has demonstrated significant anti-tumor efficacy in various cancer cell lines, particularly in prostate cancer and multiple myeloma, with IC50 values in the low nanomolar range.[4]

| Cell Line (Prostate Cancer) | IC50 (nM) |

| CWR22 | 24 |

| 22Rv1 | 21.7 |

| DU145 | 40.3 |

| PC-3 | 37.0 |

| DLKP | 14.4 |

| DLKPA (doxorubicin-resistant) | 16.3 |

Source: MedchemExpress[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

HIF-1α Inhibition Assay (General Protocol)

-

Cell Culture: Culture human cancer cells (e.g., U251-HRE) in appropriate medium supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

-

Compound Treatment: Seed cells in 96-well plates. After 24 hours, treat the cells with varying concentrations of this compound.

-

Hypoxia Induction: Place the plates in a hypoxic chamber (e.g., 1% O₂) for a specified period (e.g., 6-24 hours).

-

Reporter Gene Assay: If using a reporter cell line (e.g., U251-HRE with a luciferase reporter), lyse the cells and measure luciferase activity using a luminometer.

-

Western Blot Analysis: Alternatively, lyse the cells and perform Western blot analysis to detect the levels of HIF-1α protein. Use an antibody specific to HIF-1α.

-

Data Analysis: Calculate the percentage of HIF-1α inhibition for each concentration of this compound relative to the untreated control. Determine the IC50 value by fitting the data to a dose-response curve.

Tubulin Polymerization Assay (General Protocol)

-

Reagents: Use a commercially available tubulin polymerization assay kit containing purified tubulin, GTP, and a fluorescent reporter.

-

Reaction Setup: In a 96-well plate, add tubulin solution and varying concentrations of this compound.

-

Initiation of Polymerization: Initiate polymerization by adding GTP and incubating the plate at 37°C.

-

Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a microplate reader. The increase in fluorescence corresponds to the rate of tubulin polymerization.

-

Data Analysis: Plot fluorescence intensity versus time to obtain polymerization curves. Calculate the rate of polymerization and the extent of inhibition by this compound. Determine the IC50 value.

Caspase-3/7 Activity Assay (General Protocol using Caspase-Glo® 3/7 Assay)

-

Cell Culture and Treatment: Seed cancer cells in a 96-well plate and treat with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Assay Procedure: Add the Caspase-Glo® 3/7 Reagent to each well of the plate.

-

Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and caspase cleavage of the substrate.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescence signal is proportional to the amount of caspase-3/7 activity.

-

Data Analysis: Normalize the luminescence readings to the untreated control and plot the results against the concentration of this compound to determine the dose-dependent induction of apoptosis.

Synthesis

A detailed, step-by-step synthesis protocol for N-[5-(5-cyano-thiophen-3-yl)-2-methyl-phenyl]-4-methoxy-benzenesulfonamide (this compound) is not publicly available in peer-reviewed literature or patents. The synthesis would likely involve a multi-step process, potentially including the formation of the key intermediate 5-(5-cyano-thiophen-3-yl)-2-methylaniline, followed by its coupling with 4-methoxybenzenesulfonyl chloride.

The following diagram proposes a logical relationship for a potential synthesis route.

Caption: A potential synthetic pathway for this compound.

Conclusion

This compound is a promising preclinical candidate with a well-defined dual mechanism of action targeting both HIF-1α and tubulin polymerization. Its potent in vitro activity against a range of cancer cell lines, including drug-resistant variants, warrants further investigation. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Further studies are required to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its in vivo efficacy and safety profile.

References

EL-102: A Preclinical-Stage Anti-Cancer Agent Targeting Hypoxia Signaling and Beyond

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

EL-102 is a novel, small-molecule, toluidine sulfonamide-based anti-cancer agent identified through a systems biology approach targeting the hypoxia signaling cascade. It demonstrates potent, dual-action anti-tumor activity by inhibiting Hypoxia-Inducible Factor 1-alpha (HIF-1α) and inducing apoptosis. Preclinical data indicate low nanomolar efficacy in a broad range of cancer cell lines, including those resistant to standard therapies, and significant tumor growth inhibition in xenograft models. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting available data and detailed experimental methodologies for its characterization.

Introduction

Solid tumors are characterized by regions of hypoxia, which contribute to aggressive phenotypes, metastasis, and resistance to therapy. A key mediator of the cellular response to hypoxia is the transcription factor HIF-1α. Its stabilization and subsequent activation of downstream target genes are critical for tumor survival and angiogenesis. Consequently, HIF-1α represents a prime target for novel anti-cancer therapies.

This compound emerged from a phenotypic screen designed to identify small molecule inhibitors of the hypoxia signaling pathway[1]. Its discovery was facilitated by a systems biology approach, which allows for the identification of compounds that modulate complex cellular networks[2]. This compound has shown promising preclinical activity as a dual inhibitor of angiogenesis and an inducer of apoptosis[1].

Discovery and Lead Optimization

This compound was identified from a chemical library screen for inhibitors of the hypoxia signaling cascade[1]. The initial lead compound was optimized to yield this compound, a toluidine sulfonamide with favorable pharmacokinetic and physicochemical properties, which led to its selection as a clinical development candidate in late 2010[2].

Mechanism of Action

The anti-tumor activity of this compound is multifactorial, stemming from its ability to modulate several key signaling pathways implicated in cancer progression.

Inhibition of HIF-1α Signaling

This compound is a potent inhibitor of HIF-1α signaling, with an IC50 of approximately 13 nM[2]. Under hypoxic conditions, this compound modestly inhibits the expression of HIF-1α protein[3]. This leads to the downregulation of HIF-1α target genes that are crucial for tumor angiogenesis and survival.

dot

Caption: this compound inhibits the hypoxia-induced signaling pathway.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, activating the caspase-3/7 cascade in cancer cells[1][2]. This programmed cell death is a key component of its anti-tumor efficacy.

dot

References

EL-102: A Comprehensive Technical Overview of its Role in Apoptosis and Cell Cycle Arrest

Foreword

This document provides an in-depth technical guide on the molecular mechanisms of EL-102, a compound that has demonstrated significant potential in cancer therapeutics through the induction of apoptosis and cell cycle arrest. This whitepaper is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the experimental validation and mechanistic understanding of this compound's cellular effects. All data and protocols are based on publicly available scientific literature.

Core Mechanism of Action

This compound, identified in several key studies as CIL-102, is a semi-synthetic alkaloid derivative that exhibits potent anti-neoplastic properties.[1] Its primary mechanism involves the disruption of microtubule polymerization, a critical process for cell division, leading to mitotic arrest and subsequent programmed cell death, or apoptosis.[1] This activity is particularly relevant in the context of hormone-refractory cancers, such as metastatic prostate cancer, where microtubule-targeting agents have shown therapeutic benefit.[1]

Induction of Apoptosis

This compound has been shown to induce apoptosis through both intrinsic and extrinsic pathways in various cancer cell lines.

Extrinsic Apoptosis Pathway

In colorectal cancer cells (DLD-1), this compound treatment triggers the extrinsic apoptosis pathway.[2] This is initiated by the activation of Fas-L and caspase-8.[2] Activated caspase-8 then cleaves Bid into its truncated form, t-Bid, which translocates to the mitochondria to induce the release of cytochrome c.[2]

Intrinsic Apoptosis Pathway and Caspase Activation

The release of cytochrome c into the cytosol initiates the intrinsic apoptosis pathway, leading to the activation of caspase-9 and the executioner caspase-3.[2] this compound has been shown to induce the cleavage and activation of both caspase-9 and caspase-3 in a time-dependent manner.[2] Interestingly, in some cell lines, the apoptotic effect of this compound is only partially inhibited by a pan-caspase inhibitor, suggesting the involvement of a caspase-independent pathway as well, potentially through the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the cytosol.[1]

Quantitative Analysis of Apoptosis

The pro-apoptotic effects of this compound have been quantified using various methods, including Annexin V-FITC/PI staining followed by flow cytometry.

| Cell Line | Concentration | Time (hours) | % Apoptotic Cells (Annexin V+) |

| DLD-1 | 1 µM | 6 | 12 ± 4% |

| DLD-1 | 1 µM | 12 | 13 ± 2% |

| DLD-1 | 1 µM | 24 | 26 ± 3% |

Table 1: Induction of Apoptosis by this compound in DLD-1 Cells. Data from a study on colorectal cancer cells shows a time-dependent increase in the percentage of apoptotic cells upon treatment with 1 µM this compound.[2]

Cell Cycle Arrest

A hallmark of this compound's mechanism of action is its ability to induce cell cycle arrest, primarily at the G2/M phase. This arrest is a direct consequence of its interaction with tubulin and the disruption of microtubule dynamics.[1]

G2/M Phase Arrest

Flow cytometry analysis of DNA content has demonstrated a significant accumulation of cells in the G2/M phase of the cell cycle following this compound treatment.[1][2]

| Cell Line | Concentration | Time (hours) | % Cells in G2/M Phase |

| DLD-1 | 1 µM | 6 | 22 ± 2% |

| DLD-1 | 1 µM | 12 | 35 ± 2% |

| DLD-1 | 1 µM | 24 | 52 ± 2% |

Table 2: G2/M Cell Cycle Arrest Induced by this compound in DLD-1 Cells. Treatment with 1 µM this compound leads to a time-dependent increase in the population of cells arrested in the G2/M phase.[2]

Molecular Regulation of Cell Cycle Arrest

The arrest in the G2/M phase is orchestrated by a complex signaling network. This compound treatment leads to the upregulation of cyclin B1 and an increase in p34(cdc2) kinase activity.[1] Furthermore, this compound induces the expression of p21 and GADD45, which are critical regulators of cell cycle progression.[2] This is mediated by the activation of the JNK1/2, NF-κB p50, and p300/CBP signaling pathways.[2] The increased levels of p21 and GADD45 lead to a decreased association of cdc2 with cyclin B, ultimately enforcing the G2/M checkpoint.[2]

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound to induce apoptosis and cell cycle arrest.

Caption: this compound induced extrinsic apoptosis pathway.

Caption: this compound induced G2/M cell cycle arrest pathway.

Experimental Protocols

The following are summaries of key experimental protocols used to elucidate the mechanism of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells (e.g., DLD-1, HCT-116) in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1–10 µM) or DMSO as a control for 24 hours.[3]

-

MTT Addition: Add MTT solution to each well and incubate for a period that allows for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength using a microplate reader. Cell viability is expressed as a percentage relative to the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with this compound for the desired time points.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are considered apoptotic, while PI staining indicates late apoptotic or necrotic cells.[3]

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells to allow for DNA staining.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[3]

Western Blotting

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Fas-L, cleaved caspase-8, p21, GADD45, β-actin).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]

Conclusion

This compound is a promising anti-cancer agent that exerts its effects through a dual mechanism of inducing apoptosis and cell cycle arrest. Its ability to target microtubule dynamics makes it a potent inhibitor of cell proliferation. The detailed understanding of its molecular pathways, as outlined in this document, provides a solid foundation for further preclinical and clinical development. The experimental protocols described herein offer a standardized approach for researchers to investigate the effects of this compound and similar compounds in various cancer models.

References

- 1. CIL-102 interacts with microtubule polymerization and causes mitotic arrest following apoptosis in the human prostate cancer PC-3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CIL-102-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CIL-102-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 | PLOS One [journals.plos.org]

EL-102 Sulfonamide: A Novel Multi-Action Investigational Agent for Prostate Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

EL-102 is a novel, investigational toluidine sulfonamide demonstrating significant preclinical anti-tumor activity in prostate cancer models. Its novelty lies in its multi-targeted mechanism of action, which includes the inhibition of Hypoxia-Inducible Factor-1 alpha (HIF-1α), induction of apoptosis via the Caspase 3/7 pathway, and disruption of microtubule dynamics. This technical guide provides a comprehensive overview of the currently available data on this compound, including its chemical properties, preclinical efficacy, and detailed experimental methodologies, to support further research and development efforts.

Chemical Identity and Properties

This compound is chemically defined as N-[5-(5-cyano-thiophen-3-yl)-2-methyl-phenyl]-4-methoxy-benzenesulfonamide. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₉H₁₆N₂O₃S₂ |

| Molecular Weight | 384.47 g/mol |

| Chemical Structure | N/A |

| Class | Toluidine Sulfonamide |

| Appearance | Not specified in available literature |

| Solubility | Not specified in available literature |

Preclinical Efficacy and Novelty

The primary novelty of this compound resides in its multi-faceted approach to inhibiting cancer cell growth, particularly in the context of prostate cancer. It has shown potent activity in both androgen-dependent and androgen-independent prostate cancer cell lines, suggesting its potential in treating hormone-refractory prostate cancer. A significant finding is its ability to circumvent MDR1-mediated drug resistance, a common mechanism of resistance to taxane-based chemotherapies like docetaxel.

In Vitro Efficacy

This compound has demonstrated potent cytotoxic and cytostatic effects across a panel of human prostate cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) for cell viability after 72 hours of exposure are presented below.

| Cell Line | Description | IC₅₀ (nM) |

| PC-3 | Androgen-independent, highly metastatic | ~20-50 |

| DU145 | Androgen-independent, metastatic | ~20-50 |

| 22Rv1 | Androgen-independent, expresses AR | ~10-50 |

| CWR22 | Androgen-dependent | ~10-50 |

In Vivo Efficacy

In a CWR22 murine xenograft model, this compound demonstrated significant tumor growth inhibition. Notably, when used in combination with docetaxel, a standard-of-care chemotherapy for prostate cancer, this compound exhibited a superior tumor-inhibitory effect compared to either agent alone. This suggests a synergistic or additive relationship that could be beneficial in a clinical setting.

| Treatment Group | Dosage | Tumor Volume Reduction |

| This compound | 12 mg/kg and 15 mg/kg | Significant reduction vs. control |

| Docetaxel | 12 mg/kg | Significant reduction vs. control |

| This compound + Docetaxel | 12 mg/kg + 12 mg/kg & 15 mg/kg + 12 mg/kg | Greater inhibition than single agents |

Mechanism of Action

This compound's anti-cancer activity is attributed to three primary mechanisms:

-

HIF-1α Inhibition: this compound inhibits the expression of HIF-1α, a key transcription factor that allows tumor cells to adapt and survive in the hypoxic (low oxygen) microenvironment characteristic of solid tumors.

-

Induction of Apoptosis: The compound induces programmed cell death by activating the Caspase 3/7 apoptotic cascade. This is evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP), a key substrate of activated caspase-3.

-

Microtubule Destabilization: this compound inhibits tubulin polymerization, leading to the destabilization of microtubules. This disrupts the mitotic spindle, causing cell cycle arrest in the G2/M phase and ultimately leading to apoptosis.

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for N-[5-(5-cyano-thiophen-3-yl)-2-methyl-phenyl]-4-methoxy-benzenesulfonamide is not publicly available in the reviewed literature. General synthetic routes for sulfonamides typically involve the reaction of a sulfonyl chloride with an amine.

Cell Viability Assay

The anti-proliferative effects of this compound were determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay.

-

Cell Seeding: Prostate cancer cells (PC-3, DU145, 22Rv1, CWR22) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0-1000 nM) for 72 hours.

-

MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours at 37°C.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a proprietary solubilizing agent).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: The IC₅₀ values are calculated by plotting the percentage of cell viability against the log of the drug concentration.

PARP Cleavage Western Blot Assay

The induction of apoptosis is assessed by detecting the cleavage of PARP via Western blotting.

-

Cell Lysis: Cells treated with this compound are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for PARP that recognizes both the full-length (116 kDa) and cleaved (89 kDa) fragments.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Tubulin Immunofluorescence Assay

The effect of this compound on microtubule integrity is visualized using immunofluorescence microscopy.

-

Cell Culture: Cells are grown on glass coverslips and treated with this compound.

-

Fixation: The cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde or cold methanol).

-

Permeabilization: The cell membranes are permeabilized with a detergent (e.g., 0.1% Triton X-100).

-

Blocking: Non-specific binding sites are blocked with a blocking solution (e.g., 1% BSA in PBS).

-

Primary Antibody Incubation: The cells are incubated with a primary antibody against α-tubulin.

-

Secondary Antibody Incubation: After washing, the cells are incubated with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: The nuclei are counterstained with DAPI, and the coverslips are mounted on microscope slides.

-

Imaging: The microtubule network is visualized using a fluorescence microscope.

CWR22 Xenograft Model

The in vivo efficacy of this compound was evaluated in a murine xenograft model.

-

Tumor Implantation: Male nude mice are subcutaneously injected with CWR22 prostate cancer cells.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment groups and administered with vehicle control, this compound (e.g., 12 or 15 mg/kg), docetaxel (e.g., 12 mg/kg), or a combination of this compound and docetaxel via an appropriate route (e.g., oral gavage or intraperitoneal injection) on a defined schedule (e.g., 5 days on, 2 days off).

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the different treatment groups.

Visualizations

Signaling Pathways

Caption: Signaling pathways modulated by this compound.

Experimental Workflow

Caption: Preclinical evaluation workflow for this compound.

Conclusion and Future Directions

This compound is a promising novel sulfonamide with a unique combination of anti-cancer mechanisms. Its potent in vitro and in vivo activity against prostate cancer, including its efficacy in combination with docetaxel and its ability to overcome drug resistance, warrants further investigation. Future studies should focus on elucidating the detailed molecular interactions of this compound with its targets, optimizing its pharmacokinetic and pharmacodynamic properties, and exploring its efficacy in a broader range of cancer models. A comprehensive understanding of its safety profile will also be critical for its potential translation into clinical trials.

EL-102: A Potent Dual-Action Anticancer Agent with Hypoxia-Independent Activity

An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

EL-102 is a novel, small-molecule toluidine sulfonamide initially identified through a phenotypic screen for antagonists of the hypoxia signaling cascade. It is a potent inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling and concurrently induces apoptosis via the Caspase 3/7 pathway. Preclinical data robustly demonstrates that this compound exhibits potent anti-proliferative and pro-apoptotic activity across a broad spectrum of cancer cell lines. A critical and defining characteristic of this compound is its equivalent efficacy under both normoxic and hypoxic conditions, suggesting its therapeutic potential is not confined to the hypoxic cores of solid tumors but extends to well-oxygenated tumor compartments as well. This whitepaper provides a comprehensive overview of the preclinical data for this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation.

Introduction to Tumor Hypoxia and this compound

Tumor hypoxia, a state of low oxygen tension, is a common feature of the solid tumor microenvironment and a critical driver of cancer progression, metastasis, and resistance to therapy. A key mediator of the cellular response to hypoxia is the transcription factor HIF-1.[1] The HIF-1 complex consists of an oxygen-labile α-subunit (HIF-1α) and a stable β-subunit (HIF-1β).[2] Under normoxic conditions, HIF-1α is rapidly degraded, but under hypoxia, it stabilizes and translocates to the nucleus, where it dimerizes with HIF-1β to activate the transcription of genes involved in angiogenesis, metabolic adaptation, and cell survival.[1][2]

This central role in tumor pathology makes the HIF-1α pathway an attractive target for anticancer drug development. This compound was discovered through a systems biology approach to identify novel small-molecule inhibitors of this hypoxia signaling cascade.[3] It emerged as a lead candidate due to its potent, dual-mechanism activity and favorable pharmacokinetic properties.[3]

Core Mechanism of Action

This compound exerts its anticancer effects through a dual mechanism: potent inhibition of the HIF-1α signaling pathway and direct induction of apoptosis.

Inhibition of HIF-1α Signaling

This compound is a potent inhibitor of HIF-1α signaling, with a half-maximal inhibitory concentration (IC50) of approximately 13 nM.[3] By disrupting this pathway, this compound is designed to counteract the pro-survival adaptations of cancer cells to hypoxic environments, such as angiogenesis. In preclinical studies, this compound modestly inhibited HIF-1α protein expression at concentrations of 50 and 100 nM in normoxia.[4]

The canonical HIF-1α signaling pathway and the inhibitory role of this compound are depicted below.

References

Methodological & Application

Application Notes and Protocols: EL-102 and Docetaxel Combination Study in Prostate Cancer

These application notes provide a detailed overview of the preclinical study design for evaluating the combination of EL-102, a novel dual-action inhibitor of apoptosis and angiogenesis, and docetaxel, a standard-of-care chemotherapy agent, in prostate cancer models. The protocols outlined below are based on published preclinical research and are intended for researchers, scientists, and drug development professionals.

Scientific Rationale for Combination Therapy

This compound is a small molecule inhibitor that targets the hypoxia-inducible factor 1-alpha (Hif1α) signaling pathway, a critical mediator of tumor adaptation to low-oxygen environments, and induces the Caspase 3/7 apoptotic cascade.[1][2][3] By inhibiting Hif1α, this compound can suppress angiogenesis and other survival mechanisms in tumors.[1][2][3] Docetaxel is a taxane-based chemotherapeutic that primarily works by stabilizing microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][5][6]

The combination of this compound and docetaxel is hypothesized to have a synergistic or additive anti-tumor effect through complementary mechanisms of action. This compound's targeting of hypoxia-driven survival pathways may sensitize cancer cells to the cytotoxic effects of docetaxel. Furthermore, this compound has been shown to be active in both normoxic and hypoxic conditions and may circumvent multidrug resistance (MDR) mechanisms, such as those mediated by MDR1 and BCRP, which can be a cause of docetaxel resistance.[1]

Data Presentation

In Vitro Efficacy of this compound

| Cell Line | Type | This compound IC50 (nM) |

| CWR22 | Androgen-dependent prostate cancer | 10-50 |

| 22Rv1 | Androgen-independent prostate cancer | 10-50 |

| PC3 | Metastatic prostate cancer | 10-50 |

| DU145 | Metastatic prostate cancer | 10-50 |

Data summarized from preclinical studies.[1]

In Vivo Efficacy of this compound and Docetaxel Combination in CWR22 Xenograft Model

| Treatment Group | Dosage | Schedule | Tumor Growth Inhibition |

| Vehicle Control | - | 5-day on / 2-day off | - |

| This compound | 12 mg/kg | 5-day on / 2-day off | Significant decrease in tumor volume compared to control |

| This compound | 15 mg/kg | 5-day on / 2-day off | Significant decrease in tumor volume compared to control |

| Docetaxel | 12 mg/kg | 5-day on / 2-day off | Significant decrease in tumor volume compared to control |

| This compound + Docetaxel | 12 mg/kg + 12 mg/kg | 5-day on / 2-day off | Greater inhibition of tumor growth than either agent alone |

| This compound + Docetaxel | 15 mg/kg + 12 mg/kg | 5-day on / 2-day off | Greater inhibition of tumor growth than either agent alone |

Data from a study using CWR22 murine xenograft models.[1][7]

Experimental Protocols

Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various prostate cancer cell lines.

Methodology:

-

Cell Culture: Prostate cancer cell lines (CWR22, 22Rv1, PC3, DU145) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a serial dilution of this compound (e.g., 0-1000 nM) for 72 hours.

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay. The absorbance is measured using a microplate reader.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with docetaxel in a murine xenograft model of prostate cancer.

Methodology:

-

Animal Model: Male athymic nude mice (6-8 weeks old) are used.

-

Tumor Implantation: CWR22 human prostate cancer cells are implanted subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements (Volume = (length x width^2)/2).

-

Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups.

-

Drug Administration:

-

This compound is administered orally (p.o.) at doses of 12 mg/kg and 15 mg/kg.

-

Docetaxel is administered intraperitoneally (i.p.) at a dose of 12 mg/kg.

-

Treatments are given on a 5-day on / 2-day off schedule.

-

-

Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. At the end of the study, tumors are excised and weighed.

-

Histopathological Analysis: Tumor tissues can be collected for histopathological and immunohistochemical analysis to assess cell proliferation (e.g., Ki-67 staining), apoptosis (e.g., TUNEL assay), and angiogenesis (e.g., CD31 staining).

Cell Motility/Invasion Assay

Objective: To assess the effect of this compound on the motility and invasive potential of metastatic prostate cancer cells.

Methodology:

-

Transwell Assay: A Boyden chamber assay with an 8 µm pore size polycarbonate membrane is used. The membrane can be coated with Matrigel for invasion assays.

-

Cell Seeding: Prostate cancer cells (e.g., DU145) are seeded in the upper chamber in serum-free media containing various concentrations of this compound.

-

Chemoattractant: The lower chamber is filled with media containing a chemoattractant, such as fetal bovine serum.

-

Incubation: The plate is incubated for 24-48 hours to allow for cell migration or invasion.

-

Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated/invaded cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Visualizations

Caption: Mechanisms of action for this compound and Docetaxel.

Caption: Preclinical experimental workflow for the combination study.

Caption: Logical design of the this compound and Docetaxel combination study.

References

- 1. Docetaxel in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ijbs.com [ijbs.com]

- 4. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

Application Note: Assessment of Cell Viability and Apoptosis Induction by EL-102 Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

EL-102 is a novel small molecule inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling, a pathway frequently deregulated in various cancers.[1] By antagonizing this key signaling cascade, this compound has demonstrated potent anti-proliferative effects across a broad range of solid and liquid tumor cell lines, with IC50 values in the low nanomolar range.[1] Mechanistic studies have revealed that this compound induces apoptosis through the activation of caspases 3 and 7.[1] This application note provides detailed protocols for assessing the effect of this compound on cell viability and its apoptosis-inducing capabilities using standard cell-based assays.

Principle

This application note describes three key assays to characterize the cellular response to this compound treatment:

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[2] Viable cells with active dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently labeled Annexin V.[3][4] Propidium iodide, a fluorescent DNA intercalator, can only enter cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells.[3][4]

-

Caspase-Glo® 3/7 Assay: This luminescent assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[5][6] The assay utilizes a proluminescent caspase-3/7 substrate which, when cleaved by active caspases, releases aminoluciferin, generating a luminescent signal that is proportional to caspase activity.[5]

Materials and Methods

Materials

-

Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Annexin V-FITC Apoptosis Detection Kit

-

Caspase-Glo® 3/7 Assay System

-

96-well clear and white-walled microplates

-

Microplate reader (absorbance and luminescence)

-

Flow cytometer

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.[7][8]

-

Cell Seeding: Seed cells into a 96-well clear microplate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, protected from light.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Detection by Annexin V/PI Staining

This protocol is based on established Annexin V and PI staining methods.[3][4][9][10][11]

-

Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time period.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 500 x g for 5 minutes.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Caspase-3/7 Activity Measurement

This protocol follows the general procedure for the Caspase-Glo® 3/7 Assay.[5][6]

-

Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound as described in the MTT assay protocol.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

-

Incubation: Mix the contents by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.

-

Luminescence Measurement: Measure the luminescence of each sample using a microplate reader.

-

Data Analysis: Normalize the luminescence signal to the number of cells or a parallel viability assay.

Expected Results

Data Presentation

Table 1: Effect of this compound on Cell Viability (MTT Assay)

| This compound Concentration (nM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |

| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |

| 1 | 95.3 ± 4.1 | 85.1 ± 3.9 | 70.2 ± 5.5 |

| 10 | 78.2 ± 3.5 | 55.4 ± 4.2 | 35.8 ± 4.7 |

| 100 | 45.1 ± 2.8 | 20.7 ± 3.1 | 10.3 ± 2.9 |

| 1000 | 15.6 ± 2.1 | 5.2 ± 1.8 | 2.1 ± 1.1 |

Table 2: Apoptosis Analysis by Annexin V/PI Staining after 48h Treatment

| This compound Concentration (nM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |

| 0 (Vehicle) | 96.2 ± 2.1 | 2.1 ± 0.5 | 1.2 ± 0.3 | 0.5 ± 0.2 |

| 10 | 75.4 ± 3.3 | 15.8 ± 2.4 | 6.3 ± 1.5 | 2.5 ± 0.8 |

| 100 | 30.1 ± 4.5 | 45.2 ± 3.8 | 20.5 ± 2.9 | 4.2 ± 1.1 |

| 1000 | 8.7 ± 2.8 | 25.3 ± 4.1 | 60.1 ± 5.2 | 5.9 ± 1.7 |

Table 3: Caspase-3/7 Activity after 24h Treatment

| This compound Concentration (nM) | Relative Luminescence Units (RLU) | Fold Increase in Caspase-3/7 Activity |

| 0 (Vehicle) | 15,234 ± 1,287 | 1.0 |

| 10 | 48,756 ± 3,452 | 3.2 |

| 100 | 185,678 ± 12,543 | 12.2 |

| 1000 | 254,321 ± 18,987 | 16.7 |

Visualization

Caption: Proposed signaling pathway of this compound.

References

- 1. cancerres.aacrjournals.org [cancerres.aacrjournals.org]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 5. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 6. promega.com [promega.com]

- 7. cyrusbio.com.tw [cyrusbio.com.tw]

- 8. goldbio.com [goldbio.com]

- 9. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kumc.edu [kumc.edu]

- 11. ucl.ac.uk [ucl.ac.uk]

Application Notes and Protocols: Preparing EL-102 Stock Solution for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

EL-102 is a novel small molecule toluidine sulfonamide identified as a potent dual inhibitor of angiogenesis and an inducer of apoptosis.[1][2] It exerts its anti-cancer effects through the inhibition of Hypoxia-Inducible Factor-1 alpha (HIF-1α) signaling and the activation of the caspase-3/7 apoptotic cascade.[1][3] With an IC50 of approximately 13 nM for the inhibition of HIF-1α signaling, this compound demonstrates significant anti-tumor efficacy in various cancer cell lines at low nanomolar concentrations.[3] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in cell-based assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro research applications.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Chemical Name | N-[5-(5-cyano-thiophen-3-yl)-2-methyl-phenyl]-4-methoxy-benzenesulfonamide | [2] |

| CAS Number | 1233948-61-2 | [1][2] |

| Molecular Formula | C₁₉H₁₆N₂O₃S₂ | [2] |

| Molecular Weight | 384.47 g/mol | [2] |

| Appearance | Solid powder | [2] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [2] |

| Storage | -20°C for up to 3 years (as solid) | [2] |

| Mechanism of Action | Inhibition of HIF-1α signaling, Induction of Caspase 3/7 | [1][3] |

| HIF-1α Inhibition IC₅₀ | ~13 nM | [3] |

Experimental Protocols

Materials

-

This compound solid powder (CAS: 1233948-61-2)

-

Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes (1.5 mL)

-

Sterile serological pipettes and pipette tips

-

Vortex mixer

-

Calibrated analytical balance

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for small molecule inhibitors in cell culture.

1. Pre-analysis and Calculation:

-

Objective: To prepare a 10 mM stock solution of this compound.

-

Calculation: The amount of this compound powder and DMSO needed is determined using the following formula:

-

Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

-

Example Calculation for 1 mL of 10 mM stock solution:

-

Mass (mg) = (0.010 mol/L) x (0.001 L) x (384.47 g/mol ) = 0.0038447 g

-

Mass (mg) = 3.845 mg

-

Therefore, to prepare 1 mL of a 10 mM stock solution, 3.845 mg of this compound is required.

-